molecular formula C24H18N2O5S B15028843 3-{[(4Z)-4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid

3-{[(4Z)-4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid

Cat. No.: B15028843
M. Wt: 446.5 g/mol
InChI Key: DMZUKUUYYIHXNG-QLYXXIJNSA-N
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Description

3-{[(4Z)-4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid is a complex organic compound with a unique structure that combines a naphthalene ring, a benzoic acid moiety, and a sulfonyl-imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4Z)-4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of the sulfonyl-imino group: This step involves the reaction of the naphthalene derivative with a sulfonyl chloride and an amine to form the sulfonyl-imino group.

    Attachment of the benzoic acid moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, to attach the benzoic acid derivative to the naphthalene core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4Z)-4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonyl-imino group to other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be exploited for the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(4Z)-4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl-imino group could play a key role in binding to these targets, while the naphthalene and benzoic acid moieties might contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene cores but different functional groups.

    Benzoic acid derivatives: Compounds with benzoic acid moieties but different substituents on the aromatic ring.

    Sulfonyl-imino compounds: Compounds with sulfonyl-imino groups but different aromatic backbones.

Uniqueness

The uniqueness of 3-{[(4Z)-4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid lies in its combination of these three distinct structural elements, which can confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H18N2O5S

Molecular Weight

446.5 g/mol

IUPAC Name

3-[[(4Z)-4-(4-methylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid

InChI

InChI=1S/C24H18N2O5S/c1-15-9-11-18(12-10-15)32(30,31)26-21-14-22(23(27)20-8-3-2-7-19(20)21)25-17-6-4-5-16(13-17)24(28)29/h2-14,25H,1H3,(H,28,29)/b26-21-

InChI Key

DMZUKUUYYIHXNG-QLYXXIJNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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